molecular formula C17H14N6O B2434734 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1798637-46-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2434734
CAS No.: 1798637-46-3
M. Wt: 318.34
InChI Key: IPYAWEAWDFVAFC-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features an imidazo[1,2-a]pyridine ring, a phenyl group, and a 1H-1,2,4-triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(10-23-12-18-11-19-23)21-14-6-2-1-5-13(14)15-9-22-8-4-3-7-16(22)20-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYAWEAWDFVAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or similar methods.

    Introduction of the 1H-1,2,4-triazole moiety: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

    Final assembly: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine scaffold is typically synthesized via:
Mechanism : Condensation of 2-aminopyridine with α-bromoketones under solvent- and catalyst-free conditions .
Optimal Conditions :

  • Reagents : 2-aminopyridine derivatives + α-bromoketones

  • Method : Microwave irradiation (100 W, 65°C, 15 min) in neat conditions

  • Yield : Up to 90%

Key Advantages :

  • Eliminates solvent/catalyst waste

  • Rapid reaction time (15 min vs. 60 min thermally)

  • High purity due to reduced byproduct formation

Phenyl Linker Formation

The phenyl group is introduced via:

  • Direct coupling during imidazo[1,2-a]pyridine synthesis (if α-bromoketones contain aryl groups)

  • Post-synthetic modification (e.g., Suzuki coupling) if the initial product lacks the phenyl moiety

Method A: Thiosemicarbazide Cyclization

  • Reagents : Thiosemicarbazides + carbonyl compounds (e.g., aldehydes/ketones)

  • Conditions : Basic media (e.g., NaOH) with reflux

  • Yield : 52–88%

Method B: Triazolopyridazine Derivatives

  • Reagents : Pyridazine derivatives + triazole precursors

  • Conditions : Varied (e.g., microwave-assisted, conventional heating)

  • Yield : Not explicitly stated in reviewed sources

Amide Bond Formation

The 2-(1H-1,2,4-triazol-1-yl)acetamide fragment is formed via:

  • Nucleophilic acyl substitution : Reaction of amines with acyl chlorides

  • Hydrolysis of nitriles : Conversion of nitrile precursors to amides

Example Reaction :

Triazole-acetamide+Imidazo[1,2-a]pyridine-phenylamineTarget compound\text{Triazole-acetamide} + \text{Imidazo[1,2-a]pyridine-phenylamine} \rightarrow \text{Target compound}

Critical Reaction Data

Parameter Imidazo[1,2-a]pyridine Triazole
Reagents 2-Aminopyridine + α-bromoketonesThiosemicarbazides + carbonyls
Conditions MW (100 W, 65°C, 15 min)NaOH reflux
Yield 80–90%52–88%
Advantages Solvent-free, fastScalable, diverse functionality

Challenges and Considerations

  • Regioselectivity : Imidazo[1,2-a]pyridine synthesis requires precise control of α-bromoketone reactivity .

  • Purity : Solvent-free methods reduce impurities but require efficient workup .

  • Triazole Stability : 1,2,4-Triazoles may undergo hydrolysis under basic conditions .

Biological Relevance

While not the focus, triazole derivatives exhibit antimicrobial activity (e.g., MIC: 0.25–1 μg/mL against E. coli and S. aureus) , suggesting potential therapeutic applications for the target compound.

Scientific Research Applications

Antimicrobial Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial and fungal strains. For instance:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.

Antitubercular Activity

In vitro studies have shown efficacy against Mycobacterium tuberculosis, with compounds exhibiting IC50 values in the low micromolar range. Further investigations into their mechanisms revealed inhibition of key mycobacterial enzymes.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes critical for microbial survival and proliferation. For example:

  • Inhibition of isocitrate lyase and pantothenate synthetase in Mycobacterium tuberculosis.

Receptor Interaction

It may interact with specific receptors involved in signal transduction pathways related to cancer cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various derivatives of this compound showed promising results against resistant strains of bacteria. The derivatives were tested for their antimicrobial activity using standard disc diffusion methods.

Case Study 2: Anticancer Activity

In another study assessing the anticancer potential of this compound, researchers treated human cancer cell lines with varying concentrations and observed a dose-dependent decrease in cell viability. Mechanistic studies confirmed that apoptosis was induced via mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other compounds featuring imidazo[1,2-a]pyridine or 1H-1,2,4-triazole moieties.

    Examples: Compounds like imidazo[1,2-a]pyridine derivatives, triazole-based drugs, etc.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The imidazo[1,2-a]pyridine and triazole moieties are particularly noteworthy for their roles in medicinal chemistry, contributing to the compound's potential as a therapeutic agent. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds containing imidazo[1,2-a]pyridine and triazole moieties exhibit varying degrees of antimicrobial activity. For instance:

  • Synthesis and Evaluation : A study synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their antimicrobial properties using the agar well diffusion method. The results showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were found to be lower than those of standard antibiotics like streptomycin, indicating potential as new antimicrobial agents .
CompoundTarget BacteriaMIC (µg/mL)
6-(imidazo[1,2-a]pyridin-2-yl)-5-methylPseudomonas aeruginosa< 10
6-(imidazo[1,2-a]pyridin-2-yl)-5-methylE. coli15

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia). The IC50 values ranged from 9.6 µM to 41 µM depending on the specific structural modifications made to the compound .
Cell LineIC50 (µM)
HeLa9.6
L121015
CEM41

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing triazole rings have been documented in literature:

  • Mechanism of Action : The triazole moiety is believed to play a crucial role in inhibiting pro-inflammatory pathways by acting on various cytokines and enzymes involved in inflammation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant anti-inflammatory activity in animal models by reducing edema and pain responses .
  • Imidazo[1,2-a]pyridine Compounds : Clinical trials involving imidazo[1,2-a]pyridine derivatives showed promising results in managing chronic inflammatory conditions such as rheumatoid arthritis .

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